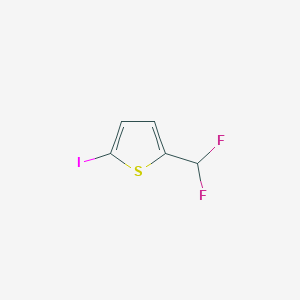

2-(Difluoromethyl)-5-iodo-thiophene

Description

Significance of Halogenated Thiophene (B33073) Derivatives in Modern Organic Chemistry

Thiophenes are a critical class of heterocyclic compounds, widely employed as foundational units in the development of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov The introduction of halogen atoms onto the thiophene ring dramatically expands its synthetic utility and modulates its physicochemical properties. Halogenated thiophenes are key precursors in numerous synthetic transformations, particularly in transition-metal-catalyzed cross-coupling reactions.

The carbon-halogen bond serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. The reactivity of the thiophene ring towards electrophilic substitution, which is greater than that of benzene (B151609), facilitates the introduction of halogens at specific positions. wikipedia.orgnih.gov For instance, the 2- and 5-positions of the thiophene ring are highly susceptible to attack by electrophiles, allowing for straightforward halogenation. wikipedia.org

Strategic Importance of Difluoromethyl and Iodo Functional Groups in Molecular Design

The functional groups present on the 2-(Difluoromethyl)-5-iodo-thiophene scaffold—the difluoromethyl (CHF₂) group and the iodo (I) group—each impart distinct and strategically important properties to the molecule.

The Difluoromethyl Group (CHF₂):

The incorporation of fluorine-containing groups is a premier strategy in drug design, and the difluoromethyl group holds a special place. alfa-chemistry.com It is often considered a bioisostere of hydroxyl (OH), thiol (SH), or amine (NH₂) groups, which are common pharmacophores. nih.govnih.gov This substitution can lead to improved metabolic stability due to the strength of the C-F bond. mdpi.com

Key properties and strategic advantages of the CHF₂ group include:

Modulation of Lipophilicity: The CHF₂ group enhances lipophilicity, which can improve a drug candidate's membrane permeability and bioavailability. nih.gov Replacing a methyl group with a difluoromethyl group can lead to a smaller increase in lipophilicity compared to a trifluoromethyl group, offering a more nuanced way to fine-tune this property. alfa-chemistry.com

Hydrogen Bond Donor: Uniquely among fluorinated alkyl groups, the CHF₂ group can act as a lipophilic hydrogen bond donor, a characteristic that can enhance drug-target binding affinity and specificity. nih.govacs.org

Metabolic Stability: The C-H bond in the CHF₂ group is less susceptible to metabolic oxidation compared to the C-H bonds in a methyl or methylene group, often leading to a longer drug half-life.

| Functional Group | Key Feature | Impact in Molecular Design |

| **Difluoromethyl (CHF₂) ** | Bioisostere of OH, SH, NH₂ | Improves metabolic stability and mimics common pharmacophores. nih.govnih.gov |

| Lipophilic Hydrogen Bond Donor | Enhances drug-target binding affinity. nih.govacs.org | |

| Increases Lipophilicity | Can improve membrane permeability and bioavailability. mdpi.com | |

| Iodo (I) | Versatile Synthetic Handle | Enables C-C and C-heteroatom bond formation via cross-coupling. |

| Excellent Leaving Group | Facilitates participation in a wide range of organic reactions. | |

| Halogen Bonding Donor | Can be used to direct the self-assembly of molecules in crystal engineering. acs.org |

The Iodo Group (I):

The iodine atom on the thiophene ring is a highly versatile functional group in organic synthesis. Its primary strategic importance lies in its ability to participate in a vast array of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental tools for constructing complex organic molecules from simpler precursors. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (excluding astatine) in these catalytic cycles, often allowing for milder reaction conditions compared to bromo or chloro derivatives. This makes this compound an excellent substrate for introducing a wide variety of substituents at the 5-position of the thiophene ring, thereby enabling the rapid generation of diverse molecular libraries for screening and optimization in drug discovery and materials science.

Overview of Research Trajectories for this compound and Related Scaffolds

Research involving scaffolds like this compound is primarily driven by the demand for novel, functionalized molecules in medicinal and materials chemistry. The research trajectories for this compound and its analogs can be broadly categorized into synthetic methodology development and application-oriented synthesis.

Synthetic Methodology: A significant area of research focuses on the efficient and regioselective introduction of the difluoromethyl group onto heterocyclic systems. nih.gov The development of novel difluoromethylating reagents and catalytic methods is crucial for making compounds like this compound more accessible. beilstein-journals.org Research in this area aims to provide milder, more efficient, and scalable routes to these valuable building blocks.

Applications in Medicinal Chemistry: The combination of the metabolically robust, binding-enhancing CHF₂ group and the synthetically versatile iodo group makes this scaffold highly attractive for drug discovery. Research trajectories involve using this compound as a starting material to synthesize libraries of compounds for screening against various biological targets. The thiophene core is a known constituent of numerous bioactive compounds, and the attached functional groups allow for systematic modification to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Applications in Materials Science: In materials science, research focuses on synthesizing novel conjugated polymers and small molecules for organic electronics. The electron-withdrawing nature of the difluoromethyl group can be used to tune the electronic energy levels (HOMO/LUMO) of organic semiconductor materials. The iodo group serves as a convenient anchor point for polymerization or for building up larger, well-defined molecular architectures through iterative cross-coupling reactions. The resulting materials could find applications in organic photovoltaics (OPVs), OLEDs, and OFETs, where precise control over molecular structure and electronic properties is paramount. rsc.org

Future research will likely continue to explore these avenues, with an increasing focus on the development of sustainable synthetic methods and the application of these building blocks to address complex challenges in human health and technology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3F2IS |

|---|---|

Molecular Weight |

260.05 g/mol |

IUPAC Name |

2-(difluoromethyl)-5-iodothiophene |

InChI |

InChI=1S/C5H3F2IS/c6-5(7)3-1-2-4(8)9-3/h1-2,5H |

InChI Key |

OTOWWZZTHVHRFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)I)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoromethyl 5 Iodo Thiophene

Direct Functionalization Approaches to the Thiophene (B33073) Core

Direct functionalization strategies are paramount in modern synthetic chemistry for their atom economy and efficiency. For 2-(difluoromethyl)-5-iodo-thiophene, this involves either late-stage iodination or difluoromethylation of a suitable thiophene precursor.

Regioselective Iodination of 2-(Difluoromethyl)thiophene (B3044004) Precursors

The introduction of an iodine atom at the C5 position of 2-(difluoromethyl)thiophene relies on electrophilic aromatic substitution. The difluoromethyl (CF₂H) group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, it directs incoming electrophiles primarily to the C5 position due to the stabilizing effect of the sulfur atom on the adjacent carbocationic intermediate (the α-position).

Common iodinating agents for such transformations include N-iodosuccinimide (NIS) in a suitable solvent like acetic acid or trifluoroacetic acid, which can enhance the reactivity of the iodinating species. The reaction typically proceeds under mild conditions to afford the desired this compound with high regioselectivity.

| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Iodosuccinimide (NIS) | Acetic Acid | Room Temp. | High | General Method |

| Iodine/Nitric Acid | Acetic Anhydride | 0 to RT | Good-High | General Method |

| I₂/HIO₃ | Acetic Acid/H₂SO₄ | 70-80 | High | General Method |

Table 1: Representative Conditions for Regioselective Iodination of Activated/Deactivated Thiophenes.

Regioselective Difluoromethylation of 2-Iodo-thiophene Precursors

An alternative and increasingly popular strategy is the introduction of the difluoromethyl group onto a pre-functionalized 2-iodothiophene (B115884) scaffold. sigmaaldrich.com This approach benefits from the well-established reactivity of the carbon-iodine bond in cross-coupling reactions and the development of novel difluoromethylating agents.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Copper-mediated difluoromethylation of aryl and vinyl iodides has been reported as an effective method. nih.govresearchgate.net This transformation typically involves a copper(I) salt, a fluoride (B91410) source such as cesium fluoride (CsF), and a difluoromethyl source like trimethyl(difluoromethyl)silane (TMSCF₂H). nih.gov The reaction proceeds via a proposed Cu-CF₂H intermediate which then couples with the aryl iodide. The choice of ligand on the copper center can be crucial for the reaction's success, although some systems operate effectively without specific ligands. nih.gov

| Copper Source | Fluoride Source | Difluoromethyl Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | CsF | TMSCF₂H | DMF | 80-100 | Moderate-High | nih.gov |

| CuCl | KF | (Difluoromethyl)triphenylphosphonium bromide | DMF | 120 | Moderate | General Method |

Table 2: Conditions for Copper-Mediated Difluoromethylation of Aryl Iodides.

While a radical mechanism involving an aryl radical intermediate was considered, experiments with radical clock substrates have suggested that for copper-mediated difluoromethylation of aryl iodides with neutral dative nitrogen ligands, a non-radical pathway is more likely. nih.gov

Radical-mediated pathways offer a complementary approach to metal-catalyzed methods, often proceeding under milder conditions. These reactions typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring.

Visible-light photoredox catalysis has emerged as a powerful platform for the generation of radical species under mild conditions. nih.govmdpi.compkusz.edu.cn In the context of difluoromethylation, a photocatalyst, upon excitation by visible light, can facilitate the single-electron reduction of a suitable difluoromethyl radical precursor. Common precursors include sodium difluoromethanesulfinate (CF₂HSO₂Na) and bromodifluoroacetic acid derivatives. nih.govresearchgate.net The generated •CF₂H radical can then engage in a C-H functionalization of the thiophene ring. For a substrate like 2-iodothiophene, the reaction would likely target the C5 position due to its higher electron density compared to the other C-H bonds.

| Photocatalyst | CF₂H Source | Additive/Base | Solvent | Light Source | Yield (%) | Reference |

| Ru(bpy)₃Cl₂ or Ir(ppy)₃ | CF₂HSO₂Na | - | DMSO | Blue/Green LEDs | Moderate-Excellent | nih.gov |

| Eosin Y | BrCF₂COOH | Amine Base | MeCN | Green LEDs | Good | General Method |

Table 3: Typical Conditions for Photoredox-Catalyzed C-H Difluoromethylation of Heterocycles.

The process often utilizes an organic photocatalyst and can use molecular oxygen as a green terminal oxidant, avoiding the need for metal additives. nih.gov

The regioselectivity of radical C-H difluoromethylation on a substituted thiophene like 2-iodothiophene is governed by a combination of electronic and steric factors. The difluoromethyl radical is generally considered to be nucleophilic in character. However, its addition to an aromatic system can be complex. In the case of 2-iodothiophene, the C5 position is the most electron-rich and sterically accessible α-position, making it the most likely site for radical attack.

The general mechanism for photoredox-catalyzed difluoromethylation involves the following key steps:

Excitation of the photocatalyst (PC) by visible light to its excited state (PC*).

Single-electron transfer (SET) from a sacrificial electron donor or from the substrate itself to the excited photocatalyst, or SET from the excited photocatalyst to the radical precursor.

Generation of the difluoromethyl radical (•CF₂H) from its precursor.

Addition of the •CF₂H radical to the thiophene ring, preferentially at the C5 position, to form a radical intermediate.

Oxidation of this radical intermediate to a carbocation, followed by deprotonation to restore aromaticity and yield the final product.

The stability of the radical intermediate plays a crucial role in determining the regioselectivity. For 2-iodothiophene, addition at C5 results in a radical intermediate that is well-stabilized by the adjacent sulfur atom. Computational studies on related radical trifluoromethylations have shown that the presence of directing groups or encapsulating agents like cyclodextrins can further influence and enhance regioselectivity by stabilizing the transition state leading to the desired isomer. elsevierpure.com

Radical-Mediated C–H Difluoromethylation Protocols

De Novo Synthesis of the this compound Heterocycle

The de novo synthesis of this compound, while not extensively documented for this specific substitution pattern, can be conceptually approached through established thiophene-forming reactions. These methods involve the construction of the thiophene ring from acyclic precursors already bearing the requisite difluoromethyl and iodo functionalities, or precursors that can generate these groups in situ.

Cyclization Reactions Incorporating Difluoromethyl and Iodo Moieties

One potential strategy involves the cyclization of a 1,4-dicarbonyl compound, a cornerstone of the Paal-Knorr thiophene synthesis. clockss.orgpharmaguideline.com In this approach, a suitably substituted 1,4-diketone would be treated with a sulfurating agent like phosphorus pentasulfide or Lawesson's reagent to yield the thiophene ring. The challenge lies in the synthesis of the precursor, which would need to be a 1,4-dicarbonyl compound with a difluoromethyl group and an iodine atom at the appropriate positions.

Another plausible route is the iodocyclization of a suitably functionalized precursor. For instance, a 1-mercapto-3-yn-2-ol derivative bearing a difluoromethyl group could undergo iodocyclization to form the 3-iodothiophene (B1329286) core, although this would lead to a different substitution pattern than the target molecule. nih.gov A hypothetical cyclization involving a double iodation of an enyne sulfide (B99878) has been reported to produce (difluoroiodomethyl)thiophenes, suggesting that complex cyclizations involving both iodine and fluorine-containing groups are feasible. tandfonline.com

Multicomponent Reactions Leading to Substituted Thiophenes

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. tandfonline.com The Gewald reaction, a well-known MCR for synthesizing 2-aminothiophenes, involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur. pharmaguideline.com While the direct synthesis of this compound via a standard Gewald reaction is not straightforward due to the required starting materials, variations of MCRs could be envisioned. For example, a one-pot reaction involving a difluoromethylated starting material and an iodinating agent during the reaction could potentially yield the desired product. The versatility of MCRs in generating diverse thiophene derivatives suggests that with the appropriate choice of starting materials, this could be a viable, albeit unexplored, route. tandfonline.comrsc.orgnih.govnih.gov

Advanced Synthetic Techniques and Reagents

Given the challenges in the de novo synthesis of the specifically substituted target molecule, late-stage functionalization of a pre-formed thiophene ring represents a more practical and widely applicable approach. This can be achieved by either introducing the difluoromethyl group onto an iodinated thiophene or by iodinating a difluoromethylthiophene.

Utilization of S-(Difluoromethyl)sulfonium Salts and Related Difluorocarbene Precursors

While S-(Difluoromethyl)sulfonium salts are known electrophilic difluoromethylating reagents, their primary application has been in the difluoromethylation of carbon nucleophiles like β-ketoesters and β-diketones. Their direct application to the difluoromethylation of an electron-rich heterocycle like 2-iodothiophene is not well-documented and would likely face challenges with regioselectivity and reactivity.

Application of Difluoromethyl Iodide and Related Fluorinating Agents

A more promising late-stage functionalization strategy is the direct difluoromethylation of 2-iodothiophene. Recent advances in transition-metal catalysis have enabled the coupling of heteroaryl halides with various difluoromethylating agents. nih.govrsc.org

Copper-Catalyzed Difluoromethylation: Copper-mediated cross-coupling reactions have been successfully employed for the difluoromethylation of aryl and vinyl iodides. researchgate.net A common and effective reagent for this transformation is (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). nih.govresearchgate.netresearchgate.netrsc.org The reaction typically involves a copper(I) salt, such as copper(I) iodide (CuI), and an activator like cesium fluoride (CsF).

| Reaction Component | Typical Reagent/Condition | Reference |

| Starting Material | 2-Iodothiophene | nih.gov |

| Difluoromethylating Agent | (Difluoromethyl)trimethylsilane (TMSCF₂H) | nih.govresearchgate.netresearchgate.netrsc.org |

| Catalyst | Copper(I) Iodide (CuI) | researchgate.net |

| Activator | Cesium Fluoride (CsF) | nih.gov |

| Solvent | N,N-Dimethylformamide (DMF) or similar polar aprotic solvent |

Palladium-Catalyzed Difluoromethylation: Palladium-catalyzed cross-coupling reactions also offer a powerful tool for the difluoromethylation of heteroaryl halides, including iodides. nih.govrsc.orgresearchgate.netnorthwestern.edu These reactions often utilize a palladium precursor, such as Pd(dba)₂, and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the reaction.

| Reaction Component | Typical Reagent/Condition | Reference |

| Starting Material | 2-Iodothiophene | nih.gov |

| Difluoromethylating Agent | (Difluoromethyl)trimethylsilane (TMSCF₂H) | northwestern.edu |

| Catalyst | Palladium(0) source (e.g., Pd(dba)₂) | nih.govrsc.org |

| Ligand | Phosphine ligand (e.g., Xantphos, DPEPhos) | nih.gov |

| Solvent | Polar aprotic solvent (e.g., DMF, Dioxane) |

Late-Stage Functionalization Approaches for Complex Derivatives

The alternative late-stage functionalization approach involves the iodination of 2-(difluoromethyl)thiophene. The synthesis of the 2-(difluoromethyl)thiophene precursor would be the initial step, which could potentially be achieved through various methods, including the reaction of 2-lithiothiophene with a suitable difluoromethylating agent.

Once 2-(difluoromethyl)thiophene is obtained, the introduction of the iodine atom at the 5-position can be accomplished through electrophilic iodination. The thiophene ring is activated towards electrophilic substitution, and the 5-position is generally the most reactive site in 2-substituted thiophenes. A common and effective reagent for this transformation is N-Iodosuccinimide (NIS), often in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) to enhance the electrophilicity of the iodine source. researchgate.net

| Reaction Component | Typical Reagent/Condition | Reference |

| Starting Material | 2-(Difluoromethyl)thiophene | |

| Iodinating Agent | N-Iodosuccinimide (NIS) | researchgate.net |

| Catalyst | Trifluoroacetic Acid (TFA) (catalytic) | researchgate.net |

| Solvent | Acetonitrile or Dichloromethane |

This late-stage iodination is often highly regioselective and proceeds under mild conditions, making it a very attractive route for the synthesis of this compound and its derivatives.

Reactivity and Transformations of 2 Difluoromethyl 5 Iodo Thiophene

Cross-Coupling Reactions

The carbon-iodine bond in 2-(difluoromethyl)-5-iodo-thiophene is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 5-position of the thiophene (B33073) ring.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, this reaction provides an effective method for the introduction of aryl, heteroaryl, or vinyl groups. nih.govresearchgate.net The general reaction involves the coupling of the iodo-thiophene with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similar iodo-thiophenes is well-established. nih.govd-nb.info The reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various arylboronic acids proceeds in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a dioxane/water solvent system. nih.gov Similarly, 2,5-dibromo-3-hexylthiophene (B54134) undergoes double Suzuki cross-coupling reactions with arylboronic acids using Pd(OAc)₂ as the catalyst. nih.gov Based on these precedents, a general scheme for the Suzuki-Miyaura coupling of this compound can be proposed.

General Reaction Scheme:

Scheme 1: Proposed Suzuki-Miyaura coupling of this compound with an organoboron reagent.

The table below presents representative conditions for Suzuki-Miyaura couplings of related iodo- and bromo-thiophenes, which can serve as a guide for the development of protocols for this compound.

| Thiophene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | Good | nih.gov |

| 2,5-Dibromo-3-hexylthiophene | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75% | nih.gov |

| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 63% | researchgate.net |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic compounds. nih.govlibretexts.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org For this compound, the Sonogashira coupling enables the introduction of an alkyne moiety at the 5-position, which can serve as a versatile handle for further transformations.

The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) which also often serves as the solvent. nih.govyoutube.com While specific examples for this compound are not prevalent in the surveyed literature, the Sonogashira coupling of other iodo-thiophenes and iodo-heterocycles is well-documented. researchgate.netresearchgate.net

General Reaction Scheme:

Scheme 2: Proposed Sonogashira coupling of this compound with a terminal alkyne.

The following table provides examples of Sonogashira coupling reactions with related iodo-aromatic compounds, illustrating typical reaction conditions.

| Aryl Halide Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Yield | Reference |

| Iodoferrocene | Trimethylsilylacetylene | Pd(tBu₃P)₂ / CuI | Diisopropylamine | THF | High | researchgate.net |

| 2-Iodothiophenol | Phenylacetylene | PdCl₂(MeCN)₂ | Et₃N | MeCN | 87% | researchgate.net |

| 4-Iodo-5-aryl-thieno[a]dibenzothiophene | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Good | researchgate.net |

Beyond Suzuki and Sonogashira reactions, the carbon-iodine bond of this compound is amenable to a variety of other transition-metal-catalyzed cross-coupling reactions. These include the Negishi, Stille, Hiyama, and Buchwald-Hartwig amination reactions, which employ organozinc, organotin, organosilicon, and amine nucleophiles, respectively.

The Negishi coupling, which utilizes organozinc reagents, is particularly noteworthy. researchgate.netnih.gov Palladium-catalyzed Negishi cross-coupling reactions of aryl halides with a (difluoromethyl)zinc reagent have been developed to introduce the difluoromethyl group onto aromatic rings. nih.govresearchgate.net While this is the reverse of using this compound as a substrate, it highlights the compatibility of the difluoromethyl group with such reaction conditions. A Negishi coupling of this compound with an organozinc reagent would be a plausible method for C-C bond formation. nih.govmdpi.com

Copper- and nickel-catalyzed cross-couplings have also emerged as powerful alternatives to palladium-based systems. Nickel catalysts, for instance, have been shown to be effective in the cross-electrophile coupling of aryl halides. springernature.com

The following table summarizes various cross-coupling reactions that are potentially applicable to this compound, based on the reactivity of other aryl iodides.

| Reaction Name | Nucleophile | Metal Catalyst | Typical Product | Reference |

| Negishi Coupling | Organozinc (R-ZnX) | Palladium or Nickel | R-Aryl | researchgate.netnih.gov |

| Stille Coupling | Organotin (R-SnR'₃) | Palladium | R-Aryl | |

| Hiyama Coupling | Organosilane (R-SiR'₃) | Palladium | R-Aryl | |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium | R₂N-Aryl | |

| Heck Coupling | Alkene | Palladium | Alkenyl-Aryl |

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and generally undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609). pearson.comyoutube.com Substitution typically occurs at the C2 and C5 positions. However, in this compound, these positions are already substituted. Therefore, any further EAS would occur at the C3 or C4 positions.

The directing effects of the existing substituents must be considered. The difluoromethyl group (-CHF₂) is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and are typically meta-directing. Thus, the -CHF₂ group at C2 would direct an incoming electrophile to the C4 position.

The iodine atom at C5 is also a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because it can stabilize the intermediate carbocation (arenium ion) through resonance by donating a lone pair of electrons. Relative to the C5 position, the ortho position is C4.

Nucleophilic Reactions at the Iodine and Difluoromethyl Centers

The electron-deficient nature of the thiophene ring in this compound, caused by the electron-withdrawing effects of both the iodine and difluoromethyl substituents, makes it susceptible to nucleophilic aromatic substitution (SₙAr). In such a reaction, the iodine atom would act as a leaving group, being replaced by a nucleophile. This provides a pathway to introduce a variety of functional groups at the C5 position, including amines, alkoxides, and thiolates. The presence of the electron-withdrawing difluoromethyl group at C2 would activate the ring towards nucleophilic attack.

Direct nucleophilic attack on the difluoromethyl group is less common but could potentially occur under specific conditions, although this reactivity is not well-documented for this particular substrate.

Radical Reactions and Their Synthetic Utility

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat, light, or a radical initiator to generate a thienyl radical at the C5 position. rsc.org This radical species can then participate in a variety of radical-mediated reactions. For example, it could be trapped by a hydrogen atom donor to effect a deiodination, or it could add to an alkene or alkyne in a radical chain process.

Hypervalent iodine reagents can be used to mediate radical reactions. nih.govmdpi.com For instance, the reaction of an amine with a hypervalent iodine reagent and iodine can generate an aminyl radical, which can then undergo intramolecular cyclization. While not a direct reaction of the iodo-thiophene itself, it illustrates the utility of iodine-containing compounds in radical chemistry. The generation of a thienyl radical from this compound opens up possibilities for C-C and C-heteroatom bond formation via pathways that are complementary to the more common ionic reactions. nih.govcam.ac.uk

Functional Group Interconversions and Derivatization Strategies

The synthetic utility of this compound lies in its capacity to undergo a variety of functional group interconversions and derivatization reactions. The presence of both a reactive iodine atom at the 5-position and a difluoromethyl group at the 2-position allows for selective transformations, making it a valuable building block in the synthesis of more complex and functionally diverse thiophene derivatives. These derivatives are of significant interest in medicinal chemistry and materials science.

The primary strategies for derivatization revolve around the C-I bond, which is amenable to a host of well-established cross-coupling reactions. Additionally, the C-H bond of the difluoromethyl group, while generally robust, can be activated under specific conditions. This section details the key reactivity and transformation strategies employed for the derivatization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions are pivotal for introducing a wide array of substituents at the 5-position. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. nih.gov In the case of this compound, this reaction is employed to introduce various aryl and heteroaryl groups. The general conditions typically involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base, like potassium phosphate, in a solvent mixture such as 1,4-dioxane and water. nih.govnih.gov The reaction proceeds with the oxidative addition of the iodo-thiophene to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. A study on the related 2-bromo-5-(bromomethyl)thiophene demonstrated successful Suzuki coupling with various arylboronic acids, suggesting that this compound would react similarly, likely with even greater reactivity due to the weaker C-I bond compared to the C-Br bond. d-nb.inforesearchgate.net

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound This table is based on established methodologies for similar substrates, as specific examples for this compound are not widely available in the cited literature. The conditions are representative of typical Suzuki-Miyaura reactions.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(Difluoromethyl)-5-phenylthiophene |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 2-(Difluoromethyl)-5-(4-methoxyphenyl)thiophene |

| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 2-(Difluoromethyl)-5-(pyridin-3-yl)thiophene |

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in synthesizing alkynyl-substituted thiophenes from this compound. The typical reaction conditions involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt such as CuI, and an amine base (e.g., triethylamine or diisopropylamine), which often serves as the solvent as well. wikipedia.orgrsc.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgnih.gov These reactions are generally carried out under mild conditions, including at room temperature. wikipedia.org

Table 2: Representative Sonogashira Coupling Reactions of this compound This table illustrates potential Sonogashira couplings based on general procedures, as specific examples for the target molecule are not detailed in the provided search results.

| Entry | Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-(Difluoromethyl)-5-(phenylethynyl)thiophene |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 2-(Difluoromethyl)-5-((trimethylsilyl)ethynyl)thiophene |

| 3 | Propargyl alcohol | Pd(OAc)₂/XPhos | None (Cu-free) | Cs₂CO₃ | Acetonitrile | 3-(5-(Difluoromethyl)thiophen-2-yl)prop-2-yn-1-ol |

Buchwald-Hartwig Amination:

For the synthesis of N-aryl and N-heteroaryl derivatives, the Buchwald-Hartwig amination is a powerful tool. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an amine with an aryl halide. wikipedia.org The reaction of this compound with various primary or secondary amines would yield the corresponding 5-amino-2-(difluoromethyl)thiophene derivatives. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a bulky biarylphosphine ligand), along with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). wikipedia.orglibretexts.orgchemrxiv.org The choice of ligand is crucial and depends on the specific amine and aryl halide substrates. libretexts.org

Table 3: Plausible Buchwald-Hartwig Amination Reactions of this compound This table presents hypothetical examples based on the general principles of Buchwald-Hartwig amination, as direct literature precedents for this specific substrate are not available.

| Entry | Amine | Pd Precursor | Ligand | Base | Solvent | Product |

| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 4-(5-(Difluoromethyl)thiophen-2-yl)morpholine |

| 2 | Aniline | Pd(OAc)₂ | RuPhos | LiHMDS | Dioxane | N-(5-(Difluoromethyl)thiophen-2-yl)aniline |

| 3 | Benzylamine | Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | N-Benzyl-5-(difluoromethyl)thiophen-2-amine |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction used to convert organic halides into highly reactive organometallic reagents. researchgate.net For this compound, this transformation typically involves reacting the iodo-thiophene with an organolithium or Grignard reagent to generate the corresponding 5-lithiated or 5-magnesiated thiophene derivative. These intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups.

Lithium-Halogen Exchange:

Reacting this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF, is expected to result in a rapid iodine-lithium exchange. This generates 2-(difluoromethyl)thiophen-5-yllithium. This highly nucleophilic species can then react with a variety of electrophiles. For example, quenching with carbon dioxide would produce 5-(difluoromethyl)thiophene-2-carboxylic acid, while reaction with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol.

Magnesium-Halogen Exchange (Grignard Reagent Formation):

The corresponding Grignard reagent, 2-(difluoromethyl)thiophen-5-ylmagnesium iodide, can be prepared either by direct reaction with magnesium metal or, more commonly for functionalized substrates, through an iodine-magnesium exchange reaction using a more reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). The latter, often referred to as a "Turbo-Grignard" reagent, is particularly effective for performing the exchange at low temperatures, thus preserving thermally sensitive functional groups. The resulting Grignard reagent can then be used in a wide range of subsequent reactions, including cross-coupling reactions and additions to carbonyl compounds.

Table 4: Derivatization via Metal-Halogen Exchange of this compound This table outlines potential derivatization pathways following metal-halogen exchange, based on established organometallic chemistry principles.

| Entry | Reagent 1 | Reagent 2 (Electrophile) | Intermediate | Final Product |

| 1 | n-BuLi | CO₂ | 2-(Difluoromethyl)thiophen-5-yllithium | 5-(Difluoromethyl)thiophene-2-carboxylic acid |

| 2 | i-PrMgCl·LiCl | DMF | 2-(Difluoromethyl)thiophen-5-ylmagnesium chloride | 5-(Difluoromethyl)thiophene-2-carbaldehyde |

| 3 | t-BuLi | Acetone | 2-(Difluoromethyl)thiophen-5-yllithium | 2-(5-(Difluoromethyl)thiophen-2-yl)propan-2-ol |

Mechanistic Investigations of Reactions Involving 2 Difluoromethyl 5 Iodo Thiophene

Elucidation of Iodination Mechanisms (e.g., Electrophilic Aromatic Substitution Pathways)

The synthesis of 2-(difluoromethyl)-5-iodo-thiophene typically involves the introduction of an iodine atom onto a pre-existing 2-(difluoromethyl)thiophene (B3044004) ring. This transformation is a classic example of an electrophilic aromatic substitution (SEAr) reaction. Thiophene (B33073) is an electron-rich aromatic heterocycle that is significantly more reactive than benzene (B151609) towards electrophiles. uop.edu.pk

The mechanism of electrophilic aromatic substitution on a thiophene ring proceeds via a two-step pathway involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. The regioselectivity of the attack—that is, which position on the ring the electrophile attacks—is a key consideration.

Step 1: Attack by the Electrophile The electrophile (e.g., I⁺, often generated from reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent) is attacked by the π-electron system of the thiophene ring. Thiophene preferentially undergoes substitution at the C2 or C5 positions (α-positions) over the C3 or C4 positions (β-positions). uop.edu.pkyoutube.com This preference is because the positive charge in the resulting sigma complex intermediate is more effectively stabilized by the sulfur atom when the attack is at an α-position.

Step 2: Deprotonation A base present in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the thiophene ring.

In the case of 2-(difluoromethyl)thiophene, the C2 position is already occupied. The difluoromethyl (CF₂H) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. Electron-withdrawing groups generally deactivate aromatic rings towards electrophilic attack. However, in the thiophene system, substitution still occurs, and the directing effect of the existing substituent must be considered. The electron-withdrawing CF₂H group at C2 directs incoming electrophiles to the C5 position. Computational studies using Density Functional Theory (DFT) on substituted thiophenes have confirmed that electrophilic attack on the α-carbon atom is kinetically and thermodynamically preferred over the β-carbon. researchgate.net Therefore, the iodination of 2-(difluoromethyl)thiophene proceeds with high regioselectivity to yield this compound.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Thiophenes

| Substituent at C2 | Substituent Type | Predicted Major Product of Electrophilic Substitution | Rationale |

|---|---|---|---|

| -CH₃ | Electron-Donating (Activating) | 5-substituted | Directs to the other α-position (C5) due to resonance stabilization of the intermediate. |

| -CF₂H | Electron-Withdrawing (Deactivating) | 5-substituted | Deactivates the ring but still directs to the most reactive available position, which is the other α-position (C5). researchgate.net |

| -NO₂ | Strongly Electron-Withdrawing (Deactivating) | 4-substituted | Strong deactivation of C3 and C5 positions makes the less deactivated C4 position the preferred site of attack. |

Understanding Difluoromethylation Reaction Pathways (e.g., Radical Mechanisms, Ligand-to-Metal Charge Transfer)

The introduction of the difluoromethyl (CF₂H) group into organic molecules is a topic of intense research, as this moiety can serve as a lipophilic bioisostere for hydroxyl or thiol groups. epa.gov The synthesis of 2-(difluoromethyl)thiophene, a precursor to the title compound, can be achieved through various modern cross-coupling methodologies, which often proceed through radical intermediates.

Metal-Catalyzed Cross-Coupling Reactions: Nickel and copper-based catalytic systems are prominent in difluoromethylation reactions. These reactions typically couple an aryl halide or its equivalent with a difluoromethyl source.

Nickel-Catalyzed Pathways: Nickel catalysts are versatile due to their ability to access multiple oxidation states (Ni⁰, Niᴵ, Niᴵᴵ, Niᴵᴵᴵ) and facilitate radical processes. rsc.org A common approach involves the reaction of an aryl halide (like 2-iodothiophene) with a difluoromethylating agent. For example, a dual nickel/photoredox catalytic system can achieve the difluoromethylation of aryl bromides. princeton.edu In this mechanism, a photosensitizer absorbs light and initiates a single-electron transfer. A silyl (B83357) radical can be generated, which then abstracts a bromine atom from bromodifluoromethane (B75531) to produce the key difluoromethyl radical (•CF₂H). princeton.edu This radical is then trapped by a Ni(II)-aryl intermediate, formed from the oxidative addition of the aryl halide to a Ni(0) species. The resulting Ni(III) complex undergoes reductive elimination to form the desired C-CF₂H bond and regenerate the active catalyst. rsc.org

Copper-Catalyzed Pathways: Copper-catalyzed Negishi-type cross-coupling reactions provide another route. nih.govchemrxiv.org A novel strategy involves using aryl radicals to activate otherwise unreactive C-I bonds. In this system, an aryl radical, generated via copper catalysis, abstracts the iodine atom from an alkyl iodide. nih.govresearchgate.net While this specific example is for alkyl iodides, the principle of radical generation is broadly applicable. The resulting alkyl radical then enters a copper catalytic cycle to couple with a difluoromethyl zinc reagent, such as (DMPU)Zn(CF₂H)₂. researchgate.net

A proposed catalytic cycle for a copper-catalyzed difluoromethylation often involves the following key steps:

Generation of an aryl radical from a diazonium salt precursor and a Cu(I) catalyst.

The aryl radical abstracts an iodine atom from the substrate.

The resulting radical species enters a Cu(I)/Cu(II)/Cu(III) cycle.

The radical couples with a Cu(II)-CF₂H species (formed by reaction of the Cu catalyst with a zinc-difluoromethyl reagent).

Reductive elimination from a Cu(III) intermediate furnishes the difluoromethylated product and regenerates the active Cu(I) catalyst. researchgate.net

These radical-based pathways are advantageous as they often proceed under mild conditions and exhibit high functional group tolerance, making them suitable for the late-stage functionalization of complex molecules.

Regioselectivity and Stereoselectivity in Derivatization Reactions

This compound is a versatile synthetic intermediate, with the carbon-iodine bond being the primary site for derivatization through various cross-coupling reactions.

Regioselectivity: The regioselectivity in the derivatization of this compound is overwhelmingly dictated by the position of the iodine atom. The C-I bond is significantly weaker and more reactive in catalytic cycles (e.g., oxidative addition in palladium or nickel catalysis) than the C-H bonds on the thiophene ring or the C-F and C-H bonds of the difluoromethyl group. Consequently, reactions such as Suzuki, Stille, Heck, and Sonogashira couplings will selectively occur at the C5 position.

The electronic nature of the 2-(difluoromethyl) group can influence the reactivity of the C5-I bond. As an electron-withdrawing group, it can make the C5 carbon more electrophilic and potentially facilitate oxidative addition, a key step in many cross-coupling catalytic cycles. While reactions at other positions are not common under cross-coupling conditions, alternative reaction pathways could target the C-H bonds. For instance, directed C-H activation could potentially functionalize the C3 or C4 positions, although this would require specific catalysts and directing groups to overcome the inherent reactivity of the C-I bond. A computational study on substituted thiophenes highlights that local reactivity descriptors can help predict the most reactive sites for different types of reactions (e.g., nucleophilic or electrophilic attack). nih.gov

Stereoselectivity: The parent molecule, this compound, is achiral and does not have any stereocenters. Stereoselectivity becomes a relevant consideration only when a derivatization reaction introduces a new chiral center. For example, if a prochiral group were to be introduced at the C5 position via a cross-coupling reaction, the development of an asymmetric variant of that reaction would be necessary to control the stereochemical outcome. However, for most standard derivatization reactions that replace the iodine with another achiral substituent, stereoselectivity is not a factor.

Transition State Analysis and Reaction Energetics

Investigating Reaction Pathways: For reactions involving this compound, computational studies can elucidate several key aspects:

Iodination Mechanism: DFT calculations can model the electrophilic attack on the 2-(difluoromethyl)thiophene ring. By comparing the activation barriers for attack at the C3, C4, and C5 positions, these studies can quantitatively confirm the observed regioselectivity for C5 iodination. researchgate.net The calculations would show that the transition state leading to the C5-substituted sigma complex is lower in energy than the transition states for attack at other positions.

Cross-Coupling Energetics: The catalytic cycle of a cross-coupling reaction can be mapped out computationally. For a Suzuki coupling, for instance, the energies of key steps like oxidative addition, transmetalation, and reductive elimination can be calculated. This analysis reveals the rate-determining step of the cycle and can help in optimizing reaction conditions (e.g., by choosing ligands that lower the energy of a high-energy transition state).

Substituent Effects: Theoretical studies are particularly useful for understanding how substituents influence reactivity. A study on the nucleophilic aromatic substitution of substituted thiophenes established linear correlations between experimentally determined electrophilicity and computationally derived Gibbs free energy barriers. nih.gov This demonstrates how computational energetics can provide predictive power for reaction outcomes.

Table 2: Illustrative Computational Energetics for Electrophilic Substitution on Thiophene This table presents hypothetical but representative data based on findings from computational studies on thiophene reactivity. researchgate.net

| Site of Electrophilic Attack | Relative Transition State Energy (kcal/mol) | Relative Intermediate Energy (kcal/mol) | Kinetic Preference | Thermodynamic Preference |

|---|---|---|---|---|

| C2 (α-position) | 0.0 (Reference) | 0.0 (Reference) | Most Favored | Most Stable |

| C3 (β-position) | +4.5 | +5.2 | Disfavored | Disfavored |

These computational approaches provide invaluable insights that complement experimental findings, allowing for a deeper understanding of the factors controlling reactivity and selectivity in the chemistry of this compound.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei. For 2-(Difluoromethyl)-5-iodo-thiophene, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about the proton, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy for Proton Environments

¹H NMR spectroscopy would be used to identify the chemical shifts and coupling constants of the protons on the thiophene (B33073) ring and the difluoromethyl group. The aromatic protons are expected to appear in the downfield region of the spectrum, with their multiplicity revealing coupling information with each other and with the fluorine atoms of the difluoromethyl group. The proton of the difluoromethyl group would likely appear as a triplet due to coupling with the two equivalent fluorine atoms.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H (Thiophene Ring) | Not Available | Not Available | Not Available |

| H (Thiophene Ring) | Not Available | Not Available | Not Available |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom attached to the iodine would be significantly shifted, as would the carbons of the thiophene ring and the difluoromethyl group. Coupling between the carbon and fluorine atoms of the -CHF₂ group would result in a characteristic splitting pattern for that carbon signal.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-I | Not Available |

| C-S (adjacent to I) | Not Available |

| C-H (Thiophene Ring) | Not Available |

| C-H (Thiophene Ring) | Not Available |

| C-CHF₂ | Not Available |

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov In the case of this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent and would be expected to produce a single resonance. This signal would be split into a doublet due to coupling with the proton of the difluoromethyl group. The chemical shift would be indicative of the electronic environment of the fluorine atoms.

Table 3: Hypothetical ¹⁹F NMR Data for this compound

| Fluorine | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C-F, C-S, and C-I bonds, as well as the vibrations of the thiophene ring. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C-H (Aromatic) | Not Available |

| C-H (Aliphatic) | Not Available |

| C=C (Thiophene Ring) | Not Available |

| C-F | Not Available |

| C-S | Not Available |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would simplify the interpretation. Fragmentation would likely involve the loss of iodine, the difluoromethyl group, or other fragments, providing further evidence for the proposed structure.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | m/z |

|---|---|

| [M]⁺ | Not Available |

| [M-I]⁺ | Not Available |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Difluoromethyl)-5-iodo-thiophene, these calculations would reveal how the interplay between the electron-donating thiophene (B33073) ring, the electronegative iodine atom, and the electron-withdrawing difluoromethyl group dictates its electronic behavior.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. rsc.orgruhr-uni-bochum.de The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. rsc.orgruhr-uni-bochum.denih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

For this compound, the HOMO is expected to be a π-orbital primarily localized on the thiophene ring, with some contribution from the p-orbitals of the iodine atom. The electron-withdrawing difluoromethyl group would likely lower the energy of the HOMO compared to unsubstituted thiophene. The LUMO is anticipated to be a π-antibonding orbital, also distributed over the thiophene ring, but with significant localization on the carbon-iodine bond, reflecting the σ character of the C-I bond. acs.org The difluoromethyl group would also contribute to lowering the LUMO energy, making the molecule more susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Distribution |

| LUMO | -1.5 | π* (Thiophene ring), σ* (C-I bond) |

| HOMO | -8.5 | π (Thiophene ring), p (Iodine) |

Note: The values in this table are illustrative and based on typical energies for substituted thiophenes. Actual values would require specific DFT or ab initio calculations.

Charge distribution analysis provides insight into the polarity of bonds and the reactivity of different atomic sites. Methods like Quantum Theory of Atoms in Molecules (QTAIM) or Atomic Dipole Moment Corrected Hirshfeld (ADCH) population analysis would be employed to quantify the partial atomic charges.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red regions) around the fluorine atoms and the sulfur atom, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms and potentially near the iodine atom, suggesting sites for nucleophilic attack.

Computational Exploration of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. Current time information in Edmonton, CA.rsc.orgrsc.org For this compound, several reaction types could be computationally explored.

One important reaction would be the metal-catalyzed cross-coupling at the C-I bond (e.g., Suzuki, Stille, or Sonogashira coupling). Computational studies could model the oxidative addition of a metal catalyst to the C-I bond, which is often the rate-determining step. nih.gov These calculations would provide activation barriers and reaction energies, helping to optimize reaction conditions.

Another area of interest would be the reactivity of the difluoromethyl group. For instance, the deprotonation of the C-H bond of the CHF2 group to form a carbanion could be studied. Theoretical calculations could determine the pKa of this proton and the stability of the resulting anion.

Prediction and Simulation of Spectroscopic Properties

Quantum chemical methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts for the thiophene protons, the difluoromethyl proton, and the various carbon atoms would be sensitive to the electronic environment created by the substituents.

Vibrational Spectroscopy (IR and Raman): Calculation of vibrational frequencies can help to assign experimental IR and Raman spectra. Key vibrational modes would include the C-H, C-F, and C-I stretching frequencies, as well as the characteristic ring vibrations of the thiophene moiety.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to predict the electronic absorption spectra. The lowest energy transition would likely be a π-π* transition within the thiophene ring, with the substituents causing a shift in the absorption maximum compared to unsubstituted thiophene.

Conformation Analysis and Intramolecular Interactions

The difluoromethyl group can rotate around the C-C bond connecting it to the thiophene ring. Conformational analysis would involve calculating the potential energy as a function of the dihedral angle of this rotation to identify the most stable conformer(s). The stability of different conformers would be influenced by steric hindrance and potential non-covalent interactions, such as weak hydrogen bonds between the CHF2 proton and the sulfur or iodine atoms.

Applications As Research Scaffolds and Chemical Building Blocks

Utility in Organic Synthesis and Fine Chemical Production

In the realm of organic synthesis, 2-(Difluoromethyl)-5-iodo-thiophene serves as a key intermediate for the construction of more complex molecular frameworks. The carbon-iodine bond is particularly amenable to a wide range of cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Thiophene-based oligomers and polymers are at the forefront of research in organic electronics due to their semiconducting properties. The synthesis of these materials often relies on the iterative coupling of functionalized thiophene (B33073) monomers. While direct polymerization of this compound is not extensively documented, its structure is ideally suited for this purpose. The iodo group allows for participation in metal-catalyzed cross-coupling reactions such as Stille, Suzuki, and Kumada coupling, which are standard methods for forming carbon-carbon bonds between aromatic rings. dtic.milmdpi.com

For instance, Stille coupling, which utilizes organotin reagents, is a powerful method for the synthesis of conjugated polymers. beilstein-journals.org The general approach would involve the reaction of this compound with a distannylated thiophene or another aromatic monomer in the presence of a palladium catalyst. The electron-withdrawing nature of the difluoromethyl group would be expected to influence the electronic properties of the resulting polymer, potentially lowering the HOMO and LUMO energy levels and affecting the band gap. mdpi.com This modulation of electronic properties is crucial for tuning the performance of organic electronic devices. mdpi.com

The synthesis of soluble thiophene oligomers is another area where this compound could be employed. dtic.mil By using a combination of coupling reactions, it is possible to build up well-defined oligomers with a specific number of repeating units. The difluoromethyl group could enhance the solubility of these oligomers in organic solvents, facilitating their processing and characterization.

| Reaction Type | Reactants | Catalyst | Product Type | Potential Application |

| Stille Coupling | This compound, Organotin reagent | Palladium complex | Conjugated Polymer/Oligomer | Organic Field-Effect Transistors (OFETs) |

| Suzuki Coupling | This compound, Boronic acid/ester | Palladium complex | Conjugated Polymer/Oligomer | Organic Photovoltaics (OPVs) |

| Kumada Coupling | This compound, Grignard reagent | Nickel or Palladium complex | Substituted Thiophene | Intermediate for further synthesis |

Beyond linear polymers, this compound can be a key component in the synthesis of more intricate, three-dimensional molecular architectures. Iterative cross-coupling strategies allow for the stepwise construction of complex molecules with precise control over their final structure. The reactivity of the iodo group enables its use as a handle for introducing the difluoromethyl-thiophene moiety into a larger molecule at a specific position.

Role in Advanced Materials Science Research

The electronic and photophysical properties of materials derived from this compound make them attractive candidates for applications in advanced materials science, particularly in the field of optoelectronics.

The performance of organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is fundamentally linked to the electronic structure of the π-conjugated materials used. researchgate.net The incorporation of the 2-(Difluoromethyl)-5-thienyl unit into these systems can significantly impact their properties.

The difluoromethyl group (CHF2) is strongly electron-withdrawing. When attached to the thiophene ring, it lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the π-conjugated system. mdpi.com This can have several beneficial effects:

Improved Air Stability: Lowering the HOMO level can make the material more resistant to oxidation, leading to longer device lifetimes.

Tuning of Emission Color: In OLEDs, the color of the emitted light is determined by the band gap of the emissive material. By carefully designing the molecular structure, the band gap can be tuned to achieve emission across the visible spectrum.

Enhanced Electron Transport: In some cases, the introduction of electron-withdrawing groups can improve the electron-transporting properties of the material, which is beneficial for both OFETs and OPVs.

A novel donor-acceptor thiophene-containing oligomer has been shown to be a p-type semiconductor material suitable for organic field-effect transistors. mdpi.com This demonstrates the potential of incorporating functionalized thiophenes into materials for electronic applications.

| Property | Effect of Difluoromethyl Group | Relevance to Optoelectronics |

| HOMO Energy Level | Lowered | Increased stability against oxidation |

| LUMO Energy Level | Lowered | Potential for improved electron injection/transport |

| Band Gap | Modified | Tuning of absorption and emission properties |

| Solubility | Potentially Increased | Improved processability for device fabrication |

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of large, well-ordered assemblies. The ability of molecules to self-assemble into defined architectures is a key principle in bottom-up nanotechnology.

The this compound molecule possesses several features that make it an interesting candidate for studies in supramolecular chemistry. The thiophene ring can participate in π-π stacking interactions, which are a major driving force for the self-assembly of aromatic molecules. Furthermore, the difluoromethyl group is capable of forming weak hydrogen bonds, which can provide additional directional control over the assembly process. The iodine atom can also participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition as a powerful tool for crystal engineering and the design of supramolecular architectures. The interplay of these different non-covalent interactions could lead to the formation of novel and complex self-assembled structures with interesting properties.

Contribution to Bioactive Molecule Design in Medicinal Chemistry Research

The thiophene ring is a well-established pharmacophore in medicinal chemistry, found in numerous approved drugs. researchgate.net Its bioisosteric relationship with the benzene (B151609) ring allows it to be incorporated into drug candidates to modulate their physicochemical and biological properties. Similarly, the introduction of fluorine atoms into drug molecules is a common strategy to enhance their metabolic stability, binding affinity, and bioavailability. researchgate.net

The compound this compound combines both of these desirable features. The difluoromethyl group can act as a lipophilic hydrogen bond donor and is often used as a bioisostere for hydroxyl or thiol groups. researchgate.net The thiophene core provides a rigid scaffold that can be further functionalized. The iodine atom, while often used as a synthetic handle, can also contribute to the biological activity of a molecule, for instance, by participating in halogen bonding with a biological target.

While specific examples of bioactive molecules derived directly from this compound are not widely reported, its potential as a building block in drug discovery is significant. It can be used to synthesize libraries of novel compounds for screening against a variety of biological targets. The unique combination of a thiophene core, a difluoromethyl group, and a reactive iodine atom provides a rich platform for the exploration of new chemical space in the quest for new therapeutic agents.

Integration into Agrochemical Discovery and Development Research

The principles of molecular design that apply to pharmaceuticals are also highly relevant in the search for new agrochemicals. The introduction of fluorine has become a pivotal strategy in the development of modern crop protection products with improved efficacy and environmental profiles. nih.gov

The effectiveness of a pesticide is highly dependent on its physicochemical properties, which govern its uptake, translocation within the plant, and interaction with the target pest. The structural features of this compound directly influence these parameters.

Uptake and Permeability: The introduction of fluorine atoms can enhance the lipophilicity of a molecule, which often improves its ability to permeate cell membranes of plants or insects. researchgate.net The difluoromethyl group contributes to this enhanced permeability.

Metabolic Resistance: Pests and plants possess metabolic enzymes that can deactivate agrochemicals. As in pharmaceuticals, the robust C-F bonds in the difluoromethyl group can protect the molecule from metabolic breakdown, prolonging its activity. researchgate.net

Binding Interactions: Fluorine's high electronegativity can alter the electronic nature of the thiophene ring, influencing how the molecule interacts with its target protein in a pest, potentially leading to higher binding affinity and increased potency. nih.gov

Thiophene and its derivatives are important heterocyclic scaffolds in agrochemistry. nih.gov They are found in the structure of numerous commercial pesticides. The thiophene ring serves as a versatile core that can be substituted to fine-tune a molecule's biological activity and spectrum. nih.gov For instance, a study reported that a compound containing a difluoromethylated thiophene moiety displayed good fungicidal activity against Puccinia striiformis f. sp. tritici (Pst). acs.org The this compound scaffold provides a foundation for building such active ingredients. The iodo-group at the 5-position serves as a convenient synthetic handle for coupling with other molecular fragments, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This allows researchers to systematically explore how different substituents at this position modulate the compound's pesticidal efficacy and target spectrum.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

The imperative for environmentally benign chemical processes has spurred the exploration of greener synthetic methodologies for 2-(difluoromethyl)-5-iodo-thiophene and related functionalized thiophenes. Conventional synthetic methods often rely on hazardous reagents and generate significant waste, prompting a shift towards more sustainable alternatives. nih.govresearchgate.net

Future research will likely focus on the following:

Atom-Economical Reactions: The development of synthetic pathways that maximize the incorporation of all starting materials into the final product is a primary goal. This includes exploring transition-metal-free reactions, such as those utilizing elemental sulfur for the construction of the thiophene (B33073) ring from acyclic precursors. researchgate.netacs.org

Renewable Starting Materials and Green Solvents: A significant push is being made to utilize renewable feedstocks and environmentally friendly solvents. nih.govresearchgate.net Research into biomass-derived starting materials and the use of solvents like water or bio-derived ethers, such as 2-MeTHF, in synthetic protocols is gaining traction. researchgate.net

Catalytic Innovations: The design of highly efficient and recyclable catalysts is crucial. This includes the development of palladium catalysts with low loading for direct C-H arylation and the exploration of rhodium-catalyzed transannulation reactions. organic-chemistry.org Furthermore, the use of greener catalysts and catalyst-free approaches, such as those mediated by microwave irradiation or ultrasound, are promising avenues. nih.govresearchgate.net An example of a sustainable approach is the 4-acetylamino-TEMPO/halogen-mediated electrooxidation for the synthesis of related functionalized furans, which could be adapted for thiophene derivatives. nih.gov

| Green Chemistry Approach | Potential Application in Thiophene Synthesis | Reference |

| Use of Elemental Sulfur | Construction of thiophene ring from acyclic precursors | researchgate.netacs.org |

| Bio-derived Solvents | Replacing hazardous organic solvents in reaction media | researchgate.net |

| Low-Loading Catalysts | Minimizing metal waste in cross-coupling reactions | organic-chemistry.org |

| Electro-oxidation | Waste-free functionalization of heterocyclic compounds | nih.gov |

Discovery of Novel Reactivity Patterns and Catalytic Transformations

Unlocking new reactivity patterns for this compound is key to expanding its synthetic utility. The interplay between the electron-withdrawing difluoromethyl group and the reactive iodo-substituent presents unique opportunities for selective functionalization.

Key areas for future exploration include:

C-H Functionalization: Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules. nih.gov Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the thiophene ring in the presence of the difluoromethyl and iodo groups is a significant challenge and a promising research direction. nih.govresearchgate.net

Catalytic Asymmetric Transformations: The synthesis of chiral thiophene derivatives is of great interest for pharmaceutical applications. nih.govrsc.org Future work will focus on developing catalytic asymmetric methods, such as dearomatization reactions and atroposelective syntheses, to introduce stereocenters with high enantioselectivity. nih.govrsc.org

Cross-Coupling Innovations: While traditional cross-coupling reactions are well-established, there is still room for innovation. This includes the development of new catalysts and ligands that can facilitate challenging couplings, such as those involving sterically hindered substrates or those that proceed under milder conditions. The use of palladium-catalyzed direct arylation with a substoichiometric quantity of pivalic acid has shown promise in accelerating reactions. organic-chemistry.org

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, computational modeling can provide valuable insights into its properties and reactivity, guiding the design of new molecules and synthetic routes. tnfworkshop.org

Future research in this area will likely involve:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms and predict the regioselectivity and stereoselectivity of various transformations. nih.govresearchgate.net This can help in the rational design of catalysts and reaction conditions to achieve desired outcomes.

Designing Novel Materials: Computational screening can be employed to predict the electronic and optical properties of new materials derived from this compound. nih.govresearchgate.netacgpubs.orgresearchgate.net This can accelerate the discovery of new organic semiconductors, dyes, and other functional materials.

Understanding Biological Activity: Molecular docking and other computational techniques can be used to predict the binding affinity of this compound derivatives to biological targets, aiding in the design of new drug candidates. nih.gov

| Computational Method | Application in Thiophene Chemistry | Reference |

| Density Functional Theory (DFT) | Predicting electronic properties and reaction mechanisms | nih.govresearchgate.net |

| Molecular Docking | Predicting binding affinity to biological targets | nih.gov |

| Quantum Methods | Studying structure-property relationships | nih.gov |

Expanding the Scope of Applications in Emerging Interdisciplinary Fields

The unique properties of the difluoromethyl group, such as its ability to act as a bioisostere for hydroxyl, thiol, or amine groups, make this compound an attractive building block for a wide range of applications. rsc.org

Future research will focus on leveraging these properties in emerging fields:

Medicinal Chemistry: The incorporation of the difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. rsc.org Future work will involve the synthesis and biological evaluation of new derivatives of this compound as potential treatments for a variety of diseases. The compound's structural motifs are found in molecules with potential anticancer and antimicrobial activities. nih.govresearchgate.net

Materials Science: Thiophene-based materials are widely used in organic electronics due to their excellent charge transport properties. chemrxiv.org The introduction of the difluoromethyl group can modulate the electronic properties of these materials, leading to the development of new organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Agrochemicals: The difluoromethyl group is also a common feature in modern agrochemicals. rsc.org Research into new derivatives of this compound could lead to the discovery of novel herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

Addressing Regioselectivity and Stereocontrol in Complex Syntheses

As the complexity of target molecules containing the this compound scaffold increases, the challenges of controlling regioselectivity and stereochemistry become more pronounced.

Future research will need to address:

Regiodivergent Synthesis: Developing synthetic methods that allow for the selective functionalization of either the C2 or C5 position of the thiophene ring is a key challenge, especially for 3-substituted thiophenes. nih.gov Catalyst control and the careful selection of directing groups will be crucial in achieving high regioselectivity.

Stereoselective Functionalization: The creation of chiral centers in a controlled manner is essential for the synthesis of enantiomerically pure pharmaceuticals. nih.govrsc.org This will require the development of new chiral catalysts and auxiliaries that can effectively control the stereochemical outcome of reactions involving the thiophene ring.

Late-Stage Functionalization: The ability to introduce the this compound moiety into a complex molecule at a late stage of the synthesis is highly desirable. This requires the development of robust and highly selective reactions that are tolerant of a wide range of functional groups. nih.gov

Q & A

Basic Research Questions